molecular formula C15H12ClN3O3 B11971826 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate

4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate

Cat. No.: B11971826
M. Wt: 317.72 g/mol
InChI Key: HKCUOCGBQOBXSZ-GIJQJNRQSA-N
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Description

4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a carbamoylhydrazinylidene group and a chlorobenzoate moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with hydrazine derivatives. The process begins with the esterification of 4-chlorobenzoic acid using methanol, followed by hydrazination to form the hydrazide intermediate. This intermediate is then reacted with a suitable aldehyde under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and automated systems can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or hydrazides.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with biological macromolecules, influencing their function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C15H12ClN3O3/c16-12-5-3-11(4-6-12)14(20)22-13-7-1-10(2-8-13)9-18-19-15(17)21/h1-9H,(H3,17,19,21)/b18-9+

InChI Key

HKCUOCGBQOBXSZ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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